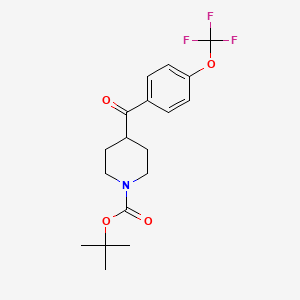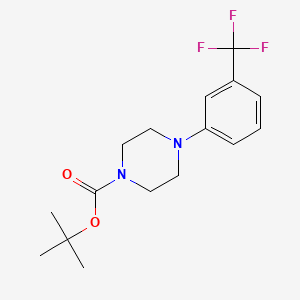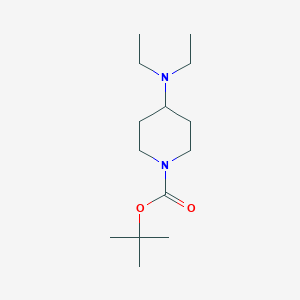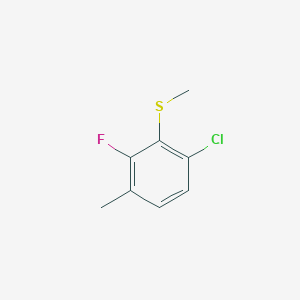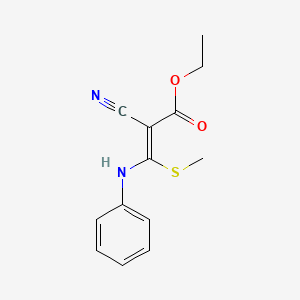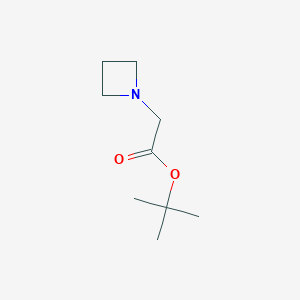
tert-Butyl 2-(azetidin-1-yl)acetate
Descripción general
Descripción
“tert-Butyl 2-(azetidin-1-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . Its molecular weight is 171.24 , and it has the InChI Code 1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-(azetidin-1-yl)acetate” consists of a tert-butyl group (C4H9) attached to an acetate group (CH2COO) which is further connected to an azetidine ring (C3H5N) .Physical And Chemical Properties Analysis
“tert-Butyl 2-(azetidin-1-yl)acetate” has a predicted density of 1.012±0.06 g/cm3 and a predicted boiling point of 209.8±23.0 °C .Aplicaciones Científicas De Investigación
Enzyme Inhibitor Research
The azetidine ring in the compound can act as a mimic of the four-membered ring in penicillin, making it useful in the study of enzyme inhibitors that target penicillin-binding proteins.
Each of these applications leverages the unique chemical structure of tert-Butyl 2-(azetidin-1-yl)acetate, particularly the azetidine ring and the tert-butyl ester group, to perform specific functions in scientific research and development. The compound’s versatility and reactivity make it a valuable asset in various fields of chemistry and biotechnology .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(azetidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZIPAAULWNUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azetidin-1-yl)acetate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




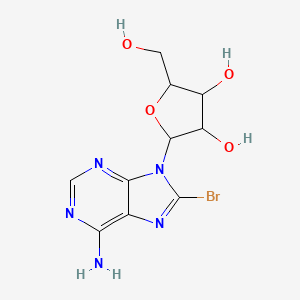
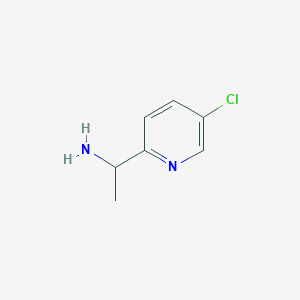

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)


